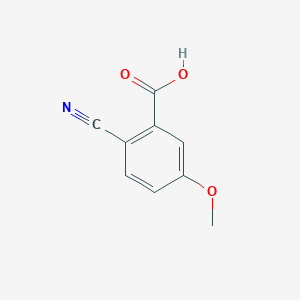

2-Cyano-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVYSLAWUDQJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378977 | |

| Record name | 2-cyano-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179028-65-0 | |

| Record name | 2-cyano-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Cyano-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Cyano-5-methoxybenzoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally determined data in public literature, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [1][2][3] |

| Molecular Weight | 177.16 g/mol | [1][2] |

| Melting Point | No data available | |

| Boiling Point | No data available | [2] |

| Solubility | No data available | |

| pKa (Predicted) | 3.02 ± 0.10 |

Experimental Protocols

For researchers seeking to determine the physical properties of this compound, the following standard laboratory procedures are recommended.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the determination of melting point using a capillary tube apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until the packed solid is approximately 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, a rapid heating rate can be used for an initial determination. For an accurate measurement, heat the sample at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath liquid

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube containing mineral oil, making sure the top of the sample is below the oil level. Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Recording: Turn off the heat. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. This protocol outlines a common method for determining the aqueous solubility of a compound.

Apparatus:

-

Conical flasks or vials with stoppers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a conical flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Accurately dilute the filtered solution with a known volume of solvent. Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Calculation: Calculate the original concentration of the saturated solution, which represents the aqueous solubility of the compound at the specified temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound like this compound.

Caption: Workflow for experimental physical property analysis.

References

An In-Depth Technical Guide to 2-Cyano-5-methoxybenzoic Acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-5-methoxybenzoic acid, a key aromatic carboxylic acid derivative. This document details its chemical structure, physicochemical properties, and potential synthetic pathways. While specific experimental protocols for its synthesis and biological activity are not extensively documented in publicly available literature, this guide outlines plausible synthetic strategies based on established chemical reactions and discusses the potential applications of this compound in medicinal chemistry and drug development by drawing parallels with structurally related molecules.

Chemical Structure and Formula

This compound is an organic compound featuring a benzene ring substituted with a carboxyl group, a cyano group, and a methoxy group.

Chemical Structure:

Molecular Formula: C₉H₇NO₃[1]

IUPAC Name: this compound[1]

CAS Number: 179028-65-0[1]

Canonical SMILES: COC1=CC(=C(C=C1)C#N)C(=O)O[1]

InChI Key: GIVYSLAWUDQJKC-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 177.16 g/mol | [1] |

| Monoisotopic Mass | 177.042593085 Da | [2] |

| XLogP3 (Predicted) | 1.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 70.3 Ų | [2] |

| Heavy Atom Count | 13 | [2] |

| Complexity | 255 | [2] |

Synthesis and Experimental Protocols

A potential precursor for this synthesis is 2-Amino-5-methoxybenzoic acid . The synthesis would involve two main steps: diazotization of the amino group followed by cyanation.

Plausible Synthetic Pathway via Sandmeyer Reaction

The logical workflow for the synthesis of this compound from 2-Amino-5-methoxybenzoic acid is depicted below.

Caption: Plausible synthesis of this compound.

General Experimental Protocol for Sandmeyer Reaction (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the Sandmeyer reaction. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization:

-

Dissolve 2-Amino-5-methoxybenzoic acid in a suitable volume of dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it with a base such as sodium carbonate or sodium hydroxide to precipitate the copper salts.

-

Filter the mixture to remove any solid byproducts.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

-

Collect the crude product by filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

-

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Development and Research

While direct biological activity data for this compound is scarce, its structural motifs—a substituted benzoic acid with cyano and methoxy groups—are present in many biologically active molecules. This suggests its potential as a valuable intermediate in medicinal chemistry.

Role as a Pharmaceutical Intermediate

Benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. The presence of three distinct functional groups (carboxylic acid, cyano, and methoxy) on the aromatic ring of this compound offers multiple points for chemical modification, making it a versatile precursor for creating more complex molecules with potential therapeutic activities. For instance, similar compounds are used in the development of anti-inflammatory and analgesic agents.

Potential for Enzyme Inhibition

The cyano group can act as a key interacting moiety in enzyme active sites, and methoxy-substituted aromatic rings are common in various enzyme inhibitors. Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against certain enzymes. Further research would be required to explore this potential.

A hypothetical workflow for screening the enzyme inhibitory activity of this compound is outlined below.

Caption: Workflow for enzyme inhibition screening.

Conclusion

This compound is a well-defined chemical entity with potential as a versatile building block in organic synthesis and medicinal chemistry. While detailed experimental and biological data are not yet widely available, its chemical structure suggests that it could be a valuable precursor for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and potential applications of this compound.

References

Spectroscopic data for 2-Cyano-5-methoxybenzoic acid (NMR, IR, Mass Spec)

Despite a comprehensive search for experimental spectroscopic data for 2-Cyano-5-methoxybenzoic acid, no specific ¹H NMR, ¹³C NMR, Infrared (IR), or experimental Mass Spectrometry data is publicly available in the searched scientific databases and literature. While predicted mass spectrometry data exists, this does not meet the requirements for an in-depth technical guide based on experimental results.

The following sections provide general experimental protocols for the techniques requested, based on common practices for similar aromatic carboxylic acids. A logical workflow for the characterization of a novel compound like this compound is also presented.

Spectroscopic Data (Hypothetical)

In the absence of experimental data, the following tables are placeholders to illustrate how the data would be presented.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | br s | 1H | COOH |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.6-7.8 | dd | 1H | Ar-H |

| ~7.2-7.4 | d | 1H | Ar-H |

| ~3.9 | s | 3H | OCH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | COOH |

| ~160-165 | C-OCH₃ |

| ~135-140 | Ar-C |

| ~120-125 | Ar-CH |

| ~118-122 | Ar-CH |

| ~115-120 | CN |

| ~110-115 | C-CN |

| ~105-110 | Ar-CH |

| ~55-60 | OCH₃ |

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2220-2260 | Medium-Strong | C≡N stretch (Nitrile) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic) |

| ~1250-1300 | Strong | C-O stretch (Carboxylic Acid/Ether) |

| ~1020-1080 | Medium | C-O stretch (Ether) |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 177 | [M]⁺ |

| 160 | [M-OH]⁺ |

| 149 | [M-CO]⁺ |

| 132 | [M-COOH]⁺ |

| 104 | [M-COOH, -CN]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

The choice of solvent depends on the solubility of the compound. For a carboxylic acid, DMSO-d₆ is often a good choice.

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution (0.03-0.05% v/v) to provide a chemical shift reference at 0.00 ppm.

-

The solution is then transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

Standard acquisition parameters include a 30° pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0 to 220 ppm) is used.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.

-

The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

-

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

2. Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis of 2-Cyano-5-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the production of 2-Cyano-5-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections provide comprehensive experimental protocols, comparative data, and workflow diagrams to assist researchers in the efficient synthesis of this target molecule.

Pathway 1: Cyanation of 2-Bromo-5-methoxybenzoic Acid

This pathway involves a two-step process starting from the commercially available m-methoxybenzoic acid. The first step is the bromination of m-methoxybenzoic acid to yield 2-bromo-5-methoxybenzoic acid. The subsequent step is a cyanation reaction where the bromo group is displaced by a cyano group using a copper(I) cyanide reagent.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid

A detailed experimental protocol for the synthesis of 2-bromo-5-methoxybenzoic acid is provided in patent CN112250562A.[1] In a representative procedure, m-methoxybenzoic acid is dissolved in a halogenated hydrocarbon solvent such as dichloromethane.[1] To this solution, a brominating agent like N-bromosuccinimide or dibromohydantoin is added in the presence of a bromination initiator, a cocatalyst (e.g., potassium bromate and red phosphorus), and concentrated sulfuric acid.[1] The reaction is typically conducted at a controlled temperature of 25-30 °C for approximately 3 hours.[1] Progress is monitored by High-Performance Liquid Chromatography (HPLC).[1] Upon completion, the reaction mixture is quenched with ice water, and the organic solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a solvent such as ethanol or methanol to yield 2-bromo-5-methoxybenzoic acid as a solid.[1]

Step 2: Synthesis of this compound

The cyanation of the bromo-intermediate is adapted from procedures for similar aromatic bromides, as detailed in patent US9169198B2.[2] 2-bromo-5-methoxybenzoic acid is reacted with copper(I) cyanide in a polar aprotic solvent like N,N-dimethylacetamide or N-Methylpyrrolidone.[2][3] The reaction mixture is heated to a high temperature, typically in the range of 160-170 °C, for several hours.[3] The reaction progress can be monitored by techniques such as HPLC or Thin Layer Chromatography (TLC). After the reaction is complete, the mixture is cooled and subjected to an aqueous workup, which may involve treatment with an ethylenediamine solution to complex with copper salts, followed by extraction with an organic solvent like ethyl acetate.[3] The organic layers are then washed, dried, and concentrated. The final product, this compound, can be further purified by column chromatography or recrystallization.

Data Presentation

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | m-methoxybenzoic acid | Dibromohydantoin, H₂SO₄, KBrO₃, Red P | Dichloromethane | 25-30 | 3 | >92 | 98-99.6 | [1] |

| 2 | 2-bromo-5-methoxybenzoic acid | CuCN | N,N-dimethylacetamide | 160-170 | 4-8 | ~80 | >95 | [2][3] |

Workflow Diagram

Caption: Synthesis of this compound via bromination and cyanation.

Pathway 2: Sandmeyer Reaction of 2-Amino-5-methoxybenzoic Acid

This alternative pathway begins with the reduction of 5-methoxy-2-nitrobenzoic acid to form 2-amino-5-methoxybenzoic acid. This amino-intermediate then undergoes a Sandmeyer reaction, which involves diazotization followed by treatment with a cyanide source to introduce the cyano group.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid

A well-established procedure for this step involves the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[4] The nitro compound is dissolved in a suitable solvent, such as tetrahydrofuran (THF).[4] A palladium on carbon catalyst (10% Pd/C) is added to the solution.[4] The mixture is then subjected to a hydrogen atmosphere, often using a hydrogen-filled balloon, and stirred at room temperature for an extended period, typically around 18 hours.[4] After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 2-amino-5-methoxybenzoic acid, which is often of sufficient purity for the next step.[4]

Step 2: Synthesis of this compound (Sandmeyer Reaction)

The Sandmeyer reaction is a classical method for the conversion of an aryl amine to an aryl cyanide.[5] In a typical procedure, 2-amino-5-methoxybenzoic acid is first diazotized by dissolving it in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid, and cooling the mixture to 0-5 °C.[6] A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the aryl diazonium salt in situ.[6] This diazonium salt solution is then added to a solution of a cyanide salt, typically copper(I) cyanide, which facilitates the conversion to the corresponding aryl nitrile. The reaction mixture is then allowed to warm to room temperature and may require heating to drive the reaction to completion. The product, this compound, is then isolated by extraction and purified.

Data Presentation

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 5-methoxy-2-nitrobenzoic acid | H₂, Pd/C | THF | Room Temp. | 18 | 98 | High | [4] |

| 2 | 2-amino-5-methoxybenzoic acid | 1. NaNO₂, H₂SO₄2. CuCN | Water | 0-5, then RT | Variable | Good to High | >95 | General Procedure[6] |

Workflow Diagram

Caption: Synthesis of this compound via reduction and Sandmeyer reaction.

References

- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 2. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: 2-Cyano-5-methoxybenzoic Acid (CAS 179028-65-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information for 2-Cyano-5-methoxybenzoic acid. Significant gaps in the literature exist regarding detailed toxicological data, experimental protocols, and biological activity. This compound should be handled with care by trained professionals, adhering to established laboratory safety practices.

Chemical and Physical Properties

This compound is an aromatic organic compound.[1][2] Its core structure consists of a benzoic acid substituted with a cyano and a methoxy group.

| Property | Value | Source(s) |

| CAS Number | 179028-65-0 | [1][3][4] |

| Molecular Formula | C₉H₇NO₃ | [1][3] |

| Molecular Weight | 177.16 g/mol | [3][5] |

| IUPAC Name | This compound | [1][2] |

| SMILES | COC1=CC(C(O)=O)=C(C=C1)C#N | [1] |

| InChIKey | GIVYSLAWUDQJKC-UHFFFAOYSA-N | [1] |

| Purity | ≥95% (as commercially available) | [4] |

| Storage | Sealed in a dry place at room temperature. | [5] |

Safety and Handling

Hazard Identification

Based on available data, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures

Due to the identified hazards, the following precautionary measures are recommended when handling this compound. This information is based on general laboratory safety protocols for irritant chemicals and is not a substitute for a compound-specific SDS.

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

A detailed assessment of necessary PPE should be conducted based on the specific laboratory conditions and scale of work. However, as a minimum, the following are recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: In case of insufficient ventilation or handling of large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Synthesis

Researchers interested in the synthesis of this compound may need to develop a synthetic route based on established organic chemistry principles, such as the Sandmeyer reaction on an appropriate aminobenzoic acid precursor or nucleophilic aromatic substitution.

Biological Activity and Experimental Data

As of the latest search, there is no publicly available information on the biological activity, mechanism of action, or toxicological studies of this compound. No data was found regarding its interaction with biological targets, its effects on signaling pathways, or its potential therapeutic or toxicological profile.

Consequently, detailed experimental protocols for biological assays or toxicological evaluations specific to this compound cannot be provided. Researchers investigating the properties of this compound will need to design and validate their own experimental workflows.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

References

- 1. This compound | CAS 179028-65-0 [matrix-fine-chemicals.com]

- 2. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 3. This compound CAS#: 179028-65-0 [m.chemicalbook.com]

- 4. 179028-65-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 179028-65-0|this compound|BLD Pharm [bldpharm.com]

Solubility of 2-Cyano-5-methoxybenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Cyano-5-methoxybenzoic acid in various organic solvents. A thorough search of scientific literature, databases, and patent filings did not yield specific quantitative solubility data for this compound. However, this guide offers a robust framework for researchers to determine and present this crucial data, including a detailed experimental protocol and a logical workflow for solubility determination. Understanding the solubility of this compound is essential for its application in medicinal chemistry, pharmaceutical formulation, and chemical synthesis.

Data Presentation

While specific experimental values for the solubility of this compound are not currently available in the reviewed literature, it is critical to present such data in a clear and structured format for comparative analysis. The following tables are provided as a template for researchers to populate with their experimentally determined data.

Table 1: Molar Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Molar Solubility (mol/L) |

| Methanol | 25 | Data Not Available |

| 40 | Data Not Available | |

| Ethanol | 25 | Data Not Available |

| 40 | Data Not Available | |

| Acetone | 25 | Data Not Available |

| 40 | Data Not Available | |

| Ethyl Acetate | 25 | Data Not Available |

| 40 | Data Not Available | |

| Dichloromethane | 25 | Data Not Available |

| 40 | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available |

| 40 | Data Not Available | |

| Toluene | 25 | Data Not Available |

| 40 | Data Not Available |

Table 2: Solubility of this compound in Grams per Liter (g/L) in Various Organic Solvents at 25 °C

| Solvent | Solubility (g/L) |

| Methanol | Data Not Available |

| Ethanol | Data Not Available |

| Acetone | Data Not Available |

| Ethyl Acetate | Data Not Available |

| Dichloromethane | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Data Not Available |

| Toluene | Data Not Available |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This protocol outlines the steps for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle by letting them stand or by centrifugation.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions to determine the concentration of this compound in the saturated supernatant.

-

-

Data Analysis:

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mol/L or g/L).

-

Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

In the absence of a known signaling pathway directly involving this compound, a logical diagram illustrating the synthesis of a related compound is provided for context within drug development research. The following diagram outlines a general synthesis approach for a cyanobenzoic acid derivative.

Caption: General synthesis pathway for a cyanobenzoic acid derivative.

Purity Analysis of 2-Cyano-5-methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical strategies for determining the purity of 2-Cyano-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, discusses potential impurities, and presents a framework for data interpretation and presentation.

Introduction

This compound (CAS No. 179028-65-0) is a substituted benzoic acid derivative with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol .[1][2] Its chemical structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is a critical quality attribute, as impurities can affect the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for its quality control.

This guide details the methodologies for a comprehensive purity analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC) for separation and quantification, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and confirmation of the parent molecule and its potential impurities.

Analytical Strategy for Purity Determination

A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. This strategy is designed to identify and quantify any potential impurities, including process-related impurities, degradation products, and residual solvents.

Caption: Overall workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary technique for the quantitative determination of the purity of this compound and for profiling its impurities.[3][4][5] A reversed-phase HPLC method using a C18 column is generally suitable for the separation of benzoic acid derivatives.[4][5]

Experimental Protocol: HPLC Method

3.1.1 Instrumentation and Reagents

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid), ACS grade

-

This compound reference standard (purity ≥ 99.5%)

-

3.1.2 Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

3.1.3 Preparation of Solutions

-

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

For use in a regulated environment, the HPLC method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Impurities

The impurity profile of this compound may include starting materials, intermediates from the synthesis process, and degradation products.

Caption: Logical relationships of potential impurity sources for this compound.

Potential Process-Related Impurities

| Impurity Name | Structure | Potential Origin |

| 2-Bromo-5-methoxybenzoic acid | BrC₆H₃(OCH₃)COOH | Unreacted starting material if the synthesis involves a cyanation reaction of a bromo-precursor. |

| 5-Methoxyisophthalic acid | HOOC(C₆H₃)(OCH₃)COOH | A potential byproduct if the cyano group is hydrolyzed during synthesis or work-up. |

| 2-Carbamoyl-5-methoxybenzoic acid | H₂NOC(C₆H₃)(OCH₃)COOH | Partial hydrolysis of the cyano group. |

| Methyl 2-cyano-5-methoxybenzoate | C₉H₆(OCH₃)(CN)COOCH₃ | An esterified intermediate or byproduct if methanol is used in the synthesis or purification. |

Potential Degradation Products

Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial for identifying potential degradation products and for establishing the stability-indicating nature of the analytical method.

| Degradation Pathway | Potential Degradation Product |

| Hydrolysis | 2-Carbamoyl-5-methoxybenzoic acid, 5-Methoxyisophthalic acid |

| Demethylation | 2-Cyano-5-hydroxybenzoic acid |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.[6]

5.1.1 Experimental Protocol: NMR Analysis

-

Instrument: 400 MHz (or higher) NMR spectrometer.[6]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[6]

-

Internal Standard: Tetramethylsilane (TMS).[6]

5.1.2 Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Broad singlet | 1H | -COOH |

| ~7.8 | Doublet | 1H | Aromatic H |

| ~7.6 | Doublet | 1H | Aromatic H |

| ~7.3 | Doublet of doublets | 1H | Aromatic H |

| ~3.9 | Singlet | 3H | -OCH₃ |

5.1.3 Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~166 | -COOH |

| ~160 | C-OCH₃ |

| ~135 | Aromatic CH |

| ~125 | Aromatic CH |

| ~118 | -CN |

| ~115 | Aromatic C-CN |

| ~110 | Aromatic CH |

| ~56 | -OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

5.2.1 Experimental Protocol: Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) is suitable for this compound.

-

Mode: Negative ion mode is expected to show a prominent [M-H]⁻ ion.

5.2.2 Expected Mass Spectrum

-

[M-H]⁻: m/z 176.03

Data Presentation

Quantitative data from the purity analysis should be presented in a clear and organized manner.

HPLC Purity Analysis Data

| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |

| Sample A | 12.5 | 9985000 | 99.85 | This compound |

| 8.2 | 7500 | 0.075 | Impurity 1 | |

| 15.1 | 7500 | 0.075 | Impurity 2 | |

| Total | 10000000 | 100.00 |

Summary of Method Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: 0.5%Intermediate: 0.8% | ≤ 2.0% |

| LOD | 0.01 µg/mL | Report |

| LOQ | 0.03 µg/mL | Report |

Conclusion

This technical guide provides a comprehensive framework for the purity analysis of this compound. The combination of a validated stability-indicating HPLC method with spectroscopic characterization by NMR and MS will ensure the quality, safety, and efficacy of this important pharmaceutical intermediate. The detailed protocols and data presentation guidelines provided herein are intended to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures.

References

A Technical Guide to the Potential Derivatives of 2-Cyano-5-methoxybenzoic Acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-methoxybenzoic acid is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to generate a diverse library of potential therapeutic agents. The presence of three key functional groups—a carboxylic acid, a nitrile (cyano group), and a methoxy group—provides a rich chemical space for derivatization. The carboxylic acid can be readily converted into esters, amides, and other related functionalities. The cyano group can participate in various cycloaddition reactions or be transformed into other nitrogen-containing heterocycles. The methoxy group, while generally stable, can be demethylated to a phenol, opening up another avenue for derivatization. This technical guide explores the potential derivatives of this compound, focusing on their synthesis, potential biological activities, and experimental protocols.

I. Potential Derivative Classes and Their Therapeutic Rationale

The structural features of this compound make it an attractive starting point for the synthesis of compounds targeting a range of biological pathways. Key potential derivative classes include amides, esters, and heterocyclic compounds.

Amide Derivatives

The conversion of the carboxylic acid to an amide is a common strategy in drug discovery to enhance biological activity and improve pharmacokinetic properties. Amide derivatives of various benzoic acids have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, methoxy-substituted benzamides have been investigated for their antiproliferative and antioxidative properties.[1] Furthermore, the introduction of a 2-cyanoacrylamide moiety has been explored for the development of targeted inhibitors, such as Transforming growth factor beta-activated kinase 1 (TAK1) inhibitors, which play a role in cell survival and inflammatory signaling.[2]

Ester Derivatives

Esterification of the carboxylic acid group can modulate the lipophilicity and cell permeability of the parent molecule. This modification can be crucial for improving oral bioavailability and reaching intracellular targets. While specific examples of biologically active esters derived directly from this compound are not abundant in the readily available literature, the esterification of benzoic acids is a standard prodrug strategy.

Heterocyclic Derivatives

The cyano and carboxylic acid groups on the this compound scaffold are ideal functionalities for the construction of various heterocyclic ring systems. Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with many approved drugs featuring these scaffolds. For example, the reaction of anthranilic acids (2-aminobenzoic acids) with appropriate reagents can lead to the formation of quinazolines and other fused heterocycles, which are known to act as kinase inhibitors and anticancer agents. While this compound is not an anthranilic acid, its derivatization to an amino- or hydrazino- intermediate could open pathways to such heterocyclic systems.

II. Synthesis of Potential Derivatives

This section outlines general experimental protocols for the synthesis of key derivative classes from this compound.

General Synthesis of Amide Derivatives

Amide derivatives can be synthesized from this compound via activation of the carboxylic acid followed by reaction with a primary or secondary amine.

-

Activation of Carboxylic Acid: In a round-bottom flask, suspend this compound (1.0 eq.) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride (1.5-2.0 eq.) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: Once the reaction is complete, remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure.

-

Amide Formation: Dissolve the resulting crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in anhydrous DCM.

-

Reaction: Add the acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Reaction Setup: To a solution of this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1-1.5 eq.) in an anhydrous solvent like DCM or DMF, add a catalytic amount of a coupling additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up and Purification: If using DCC, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. For water-soluble byproducts from EDC, the reaction mixture can be diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Synthesis of Ester Derivatives

Ester derivatives can be prepared by Fischer esterification or by reaction of the corresponding acyl chloride with an alcohol.

-

Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux for several hours. The reaction is an equilibrium, and removal of water (e.g., using a Dean-Stark apparatus) can drive it to completion.

-

Work-up and Purification: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the ester into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

III. Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of this compound are limited in the public domain, based on structurally related compounds, we can hypothesize potential biological targets and signaling pathways.

Anticancer Activity

Many benzoic acid and benzamide derivatives have demonstrated anticancer properties. The mechanism of action can vary widely, from inhibition of protein kinases to disruption of microtubule dynamics. For example, certain methoxy-substituted benzamides have shown antiproliferative effects on cancer cell lines such as HCT 116 (colon carcinoma), H 460 (lung carcinoma), and MCF-7 (breast carcinoma).[1]

Caption: Potential mechanism of action for anticancer derivatives.

Anti-inflammatory Activity

Cyano-containing compounds and benzoic acid derivatives have been explored as anti-inflammatory agents. For example, derivatives of 5-aminosalicylic acid, which contain a benzoic acid core, are used in the treatment of inflammatory bowel disease.[3] The anti-inflammatory effects could be mediated through the inhibition of enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways.

IV. Data Summary

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 values, yields) for derivatives synthesized directly from this compound. The following table provides a conceptual framework for how such data could be presented.

| Derivative Class | Target/Activity | Representative Data Type | Potential Value Range |

| Amides | Anticancer (e.g., MCF-7 cells) | IC50 (µM) | 1 - 50 |

| Anti-inflammatory (e.g., COX-2) | IC50 (µM) | 0.5 - 20 | |

| Esters | General Cytotoxicity (e.g., HeLa cells) | CC50 (µM) | > 50 |

V. Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting scaffold for the development of novel therapeutic agents. The synthetic accessibility to a wide range of amide, ester, and heterocyclic derivatives, coupled with the known biological activities of structurally related compounds, warrants further investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives of this compound. High-throughput screening against various biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways, could unveil lead compounds for further optimization. Detailed structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective drug candidates.

VI. Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and biological evaluation of derivatives of this compound.

Caption: General workflow for the synthesis of derivatives.

Caption: Workflow for biological evaluation of derivatives.

References

The Pharmacological Potential of 2-Cyano-5-methoxybenzoic Acid Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with analogs of 2-Cyano-5-methoxybenzoic acid. While data on the core molecule itself is limited, a significant body of research exists for structurally related compounds, revealing a broad spectrum of pharmacological potential. This document collates and presents quantitative data on the anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of these analogs. Detailed experimental methodologies for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, relevant cellular signaling pathways implicated in the observed activities are visualized to offer mechanistic insights. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the therapeutic promise of this chemical scaffold.

Introduction

The cyano and methoxy-substituted benzoic acid framework is a recurring motif in medicinal chemistry, contributing to a diverse range of biological activities. This guide focuses on the pharmacological profile of analogs of this compound, a molecule of interest for further derivatization and study. The electron-withdrawing nature of the cyano group and the electron-donating methoxy substituent create a unique electronic environment that can influence molecular interactions with biological targets. This document synthesizes the available preclinical data on analogs, offering a foundation for future structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Anticancer Activity

Analogs of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the modulation of key signaling pathways controlling cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected analogs, primarily reported as half-maximal inhibitory concentrations (IC50) or growth inhibition percentages (GI50).

| Compound Class | Analog Structure/Name | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |

| Methoxyflavone Analogs | 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MDA-MB-231 (Breast) | 21.27 | [1] |

| 4′,5′-dihydroxy-5,7,3′-Trimethoxyflavone | HCC1954 (Breast) | 8.58 | [1] | |

| Heterocyclic-(2H)-1,2,3-triazole CA-4 Analogues | Compound 8a | 60 human cancer cell lines | <0.01 - 0.014 | [2] |

| Compound 11b | 60 human cancer cell lines | Low nanomolar range | [2] | |

| 6-amino-5-cyano-2-thiopyrimidine derivatives | Compound 1c | Leukemia cell lines | Selective with GI50 at low concentrations |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is frequently observed in cancer, where it promotes cell proliferation, prevents apoptosis, and contributes to metastasis.

Anti-inflammatory Activity

Several analogs have demonstrated promising anti-inflammatory properties, suggesting their potential as leads for the development of novel anti-inflammatory drugs.

Quantitative Anti-inflammatory Data

| Compound Class | Assay | Measurement | Result | Reference |

| 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid Derivatives | Inhibition of protein denaturation | % Inhibition | Compound 4l showed strongest inhibition | [3] |

| HRBC membrane stabilization | % Protection | Compound 4m showed highest protection | [3] | |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema in rats | Edema Inhibition (%) | 48.9–63.1% at 25 and 125 mg/kg | |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives | LPS-induced NO production in RAW 264.7 cells | NO Inhibition (%) | Compound 3a: 87.07% |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The ability of a compound to reduce the paw volume is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound at various doses (e.g., via oral gavage or intraperitoneal injection) at a specific time point before carrageenan injection. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity

Derivatives of methoxybenzoic acid have shown activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-benzylamide analogs of 4-methoxybenzoic acid | E. coli | >100 | [4] |

| A. tumefaciens | >100 | [4] | |

| Alternaria sp. | 70 | [4] | |

| Rhizopus sp. | 70 | [4] | |

| Hydroxybenzoic acid derivatives | E. coli | 2 mg/mL (for 2,4-DHB and 3,4-DHB) | |

| S. aureus | 2 mg/mL (for 2,4-DHB and 3,4-DHB) |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibitory Activity: Xanthine Oxidase

Certain cyano-substituted analogs have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism and implicated in conditions like gout and hyperuricemia.

Quantitative Xanthine Oxidase Inhibitory Data

| Compound Class | IC50 (µM) | Reference |

| 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives | 0.0181 - 0.5677 | |

| 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Nanomolar range, close to febuxostat | [5] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance at 295 nm. The rate of uric acid formation is monitored to determine enzyme activity.

Procedure:

-

Reagent Preparation: Prepare solutions of xanthine (substrate), xanthine oxidase, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Assay Reaction: In a 96-well UV-transparent plate, add the buffer, xanthine oxidase, and the test compound at various concentrations. Pre-incubate the mixture.

-

Initiation of Reaction: Initiate the reaction by adding the xanthine solution.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The analogs of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The available data highlight their potential in oncology, inflammatory diseases, infectious diseases, and metabolic disorders. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed protocols and compiled data in this guide are intended to serve as a catalyst for such future investigations, ultimately aiming to translate the therapeutic potential of this chemical class into clinical applications.

References

An In-depth Technical Guide to the Known Reactions of 2-Cyano-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-methoxybenzoic acid is a versatile bifunctional organic compound incorporating a nitrile group and a carboxylic acid on a methoxy-substituted benzene ring. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds and as an intermediate in the development of novel pharmaceutical agents. The presence of three distinct functional groups—nitrile, carboxylic acid, and methoxy ether—offers multiple reaction sites for chemical modification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known reactions involving this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key transformations.

Core Reactions and Methodologies

The reactivity of this compound is primarily dictated by the chemical properties of its nitrile and carboxylic acid functionalities. The following sections detail the principal reactions this compound can undergo.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a variety of chemical transformations, including esterification and amide bond formation.

1. Esterification

The conversion of the carboxylic acid to an ester is a fundamental reaction, often employed to protect the acid group or to modify the compound's solubility and electronic properties. A standard method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 2-Cyano-5-methoxybenzoate

-

Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated, 98%), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Dichloromethane.

-

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by column chromatography on silica gel if necessary.

-

| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |

| This compound | Methyl 2-cyano-5-methoxybenzoate | H₂SO₄ (cat.) | Methanol | 4-6 | >90 |

Table 1. Quantitative data for the esterification of this compound.

2. Amide Bond Formation

The synthesis of amides from this compound is a key step in the development of many biologically active molecules. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of 2-Cyano-N-substituted-5-methoxybenzamide

-

Step 1: Acyl Chloride Formation

-

In a fume hood, suspend this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene.

-

Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-cyano-5-methoxybenzoyl chloride.

-

-

Step 2: Amidation

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane.

-

In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in the same solvent.

-

Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

-

| Starting Material | Intermediate | Amine Reactant | Product | Overall Yield (%) |

| This compound | 2-Cyano-5-methoxybenzoyl chloride | Primary/Secondary Amine | 2-Cyano-N-substituted-5-methoxybenzamide | 75-95 |

Table 2. General quantitative data for the two-step amide synthesis.

Reactions of the Nitrile Group

The cyano group is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions.

1. Nitrile Hydrolysis

The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid under either acidic or basic conditions. This reaction pathway can be used to synthesize 2-carboxy-5-methoxybenzoic acid derivatives.

Experimental Protocol: Hydrolysis to 2-Carbamoyl-5-methoxybenzoic acid

-

Materials: this compound, Concentrated sulfuric acid, Ice.

-

Procedure:

-

Carefully add this compound to an excess of cold, concentrated sulfuric acid with stirring.

-

Allow the mixture to stand at room temperature for 24-48 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried to afford 2-carbamoyl-5-methoxybenzoic acid.

-

| Reactant | Product | Reagents | Conditions | Yield (%) |

| This compound | 2-Carbamoyl-5-methoxybenzoic acid | Conc. H₂SO₄ | Room Temp, 24-48h | High |

Table 3. Data for the partial hydrolysis of the nitrile group.

2. Nitrile Reduction

The reduction of the nitrile group to a primary amine provides a route to 2-(aminomethyl)-5-methoxybenzoic acid, a valuable intermediate for the synthesis of various nitrogen-containing heterocycles and other complex molecules.

Experimental Protocol: Synthesis of 2-(Aminomethyl)-5-methoxybenzoic acid

-

Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (HCl).

-

Procedure (Caution: LiAlH₄ is a highly reactive and pyrophoric reagent):

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ (excess, typically 2-3 eq) in anhydrous THF.

-

Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-